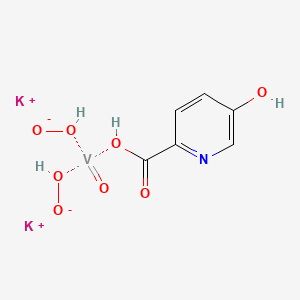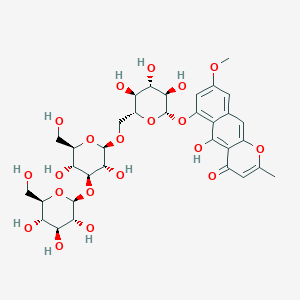
Rubrofusarin triglucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubrofusarin triglucoside is a glycoside compound isolated from the seeds of Cassia obtusifolia. It is known for its ability to inhibit human monoamine oxidase A (hMAO-A), making it a compound of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rubrofusarin triglucoside can be synthesized through glycosylation reactions involving rubrofusarin and glucose derivatives. The reaction typically requires a catalyst and specific conditions to ensure the correct attachment of glucose molecules to the rubrofusarin core .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from Cassia obtusifolia seeds. The seeds are processed to isolate the glycoside, which is then purified through various chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Rubrofusarin triglucoside undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the rubrofusarin core.
Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace certain functional groups with others, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different derivatives of this compound with altered biological activities .
Wissenschaftliche Forschungsanwendungen
Rubrofusarin triglucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the effects of glycosylation on biological activity.
Biology: It is studied for its inhibitory effects on human monoamine oxidase A, which has implications for treating neurological disorders.
Medicine: Its potential as a therapeutic agent for conditions like diabetes and depression is being explored due to its ability to modulate glucose uptake and enzyme activity.
Industry: It is used in the development of functional foods and nutraceuticals derived from Cassia seeds
Wirkmechanismus
Rubrofusarin triglucoside exerts its effects primarily through the inhibition of human monoamine oxidase A (hMAO-A). This enzyme is involved in the breakdown of monoamines, which are neurotransmitters in the brain. By inhibiting hMAO-A, this compound can increase the levels of these neurotransmitters, potentially alleviating symptoms of depression and other neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Rubrofusarin 6-O-β-D-glucopyranoside
- Rubrofusarin 6-O-β-D-gentiobioside
- β-Cassiaside B2
Uniqueness
Rubrofusarin triglucoside is unique due to its specific glycosylation pattern, which affects its biological activity and pharmacokinetic properties. Compared to its analogs, this compound has a distinct inhibitory profile against hMAO-A and other enzymes, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C33H42O20 |
|---|---|
Molekulargewicht |
758.7 g/mol |
IUPAC-Name |
6-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one |
InChI |
InChI=1S/C33H42O20/c1-10-3-13(36)20-14(48-10)5-11-4-12(46-2)6-15(19(11)24(20)40)49-32-27(43)26(42)22(38)18(52-32)9-47-31-29(45)30(23(39)17(8-35)50-31)53-33-28(44)25(41)21(37)16(7-34)51-33/h3-6,16-18,21-23,25-35,37-45H,7-9H2,1-2H3/t16-,17-,18-,21-,22-,23-,25+,26+,27-,28-,29-,30+,31-,32-,33+/m1/s1 |
InChI-Schlüssel |
HLSFLOGWAMZXNK-WIQICYDOSA-N |
Isomerische SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O |
Kanonische SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


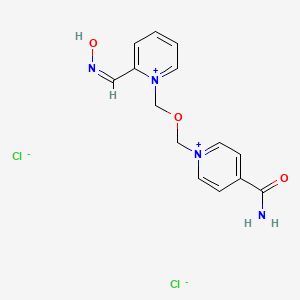
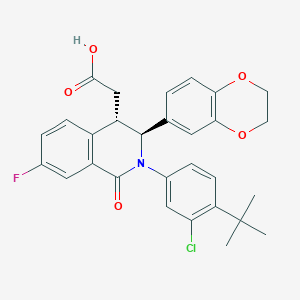
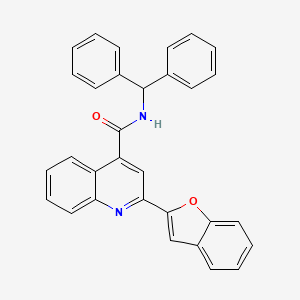

![2-(2,6-dioxopiperidin-3-yl)-4-[2-[3-[4-[6-[6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]piperazin-1-yl]-3-oxopropoxy]ethylamino]isoindole-1,3-dione](/img/structure/B11929720.png)
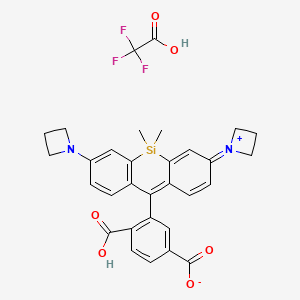
![(8R,13R)-12,13-dimethyl-9-[[(2R)-oxolan-2-yl]methyl]-9-azatricyclo[6.4.1.01,6]trideca-3,5-dien-3-ol](/img/structure/B11929727.png)
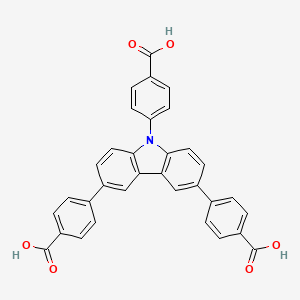
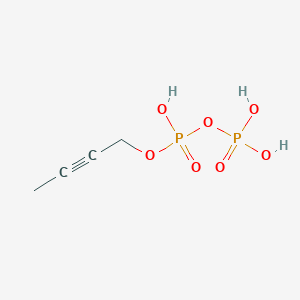
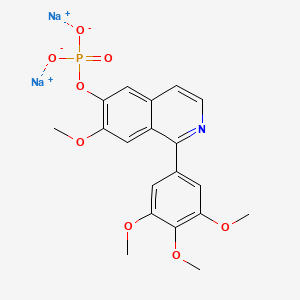
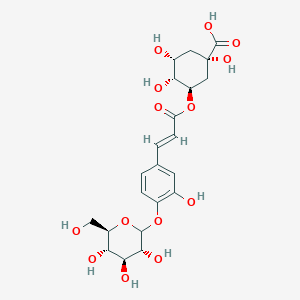
![Cefixime Trihydrate; Cefixime; (6R,7R)-7-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate](/img/structure/B11929768.png)
![2-[3-[5-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]prop-1-enyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B11929787.png)
